REACTION_CXSMILES
|
[Na].C([C:4](CC)(C([O-])=O)[C:5]([O-])=[O:6])C.[Cl:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:15]=1[CH:21]=[CH:22][C:23](=[O:25])[CH3:24]>C(O)C>[Cl:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:15]=1[CH:21]1[CH2:4][C:5](=[O:6])[CH2:24][C:23](=[O:25])[CH2:22]1 |^1:0|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])(C(=O)[O-])CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C=CC(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hrs
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid is partitioned between 200 ml water and 200 ml ether
|
Type
|
ADDITION
|
Details
|
20 ml 50% NaOH is added to the aqueous layer which
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated on a steam bath for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The resulting solid is collected
|
Type
|
TEMPERATURE
|
Details
|
heated on a steam bath for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solid is collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of dimethylformamide and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Drying in vacuo at 80° C. for 6 hrs
|
Duration
|
6 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C1CC(CC(C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |